Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of the cyano and trifluoromethyl groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure high efficiency, scalability, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction of the cyano group can produce an amine or an aldehyde.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)phenylacetate can be compared with similar compounds, such as:
Ethyl 3-bromo-2-cyano-6-(difluoromethyl)phenylacetate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group, which may affect its reactivity and biological properties.
Ethyl 3-bromo-2-cyano-6-(methyl)phenylacetate: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and physical properties.
Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 2-[3-bromo-2-cyano-6-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-11(18)5-7-8(6-17)10(13)4-3-9(7)12(14,15)16/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCXSDNVHCZYCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C#N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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